2-Aminobenzaldehyde hydrate

Heterocyclic Synthesis Quinoline Chemistry Friedländer Condensation

The free aldehyde form (CAS 529-23-7) self-condenses and polymerizes rapidly at ambient temperature, causing yield-sapping batch inconsistencies. 2-Aminobenzaldehyde hydrate resolves this instability, providing a reliable ortho-configured bifunctional building block. • Essential precursor for Friedländer quinoline synthesis - the ortho-amine/aldehyde geometry is structurally non-negotiable; meta- and para-isomers cannot perform this transformation. • Enables high-yield heterocycle construction: polysubstituted quinolines (up to 79% yield), azolo[4,5-b]quinolones (40-92% yield), and chiral quinazolinone fluorophores via NHC catalysis. • Stable hydrate form ensures consistent performance in high-throughput library synthesis and industrial process chemistry. • Store at 2-8°C under inert atmosphere in the dark.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 2044704-76-7
Cat. No. B1383549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzaldehyde hydrate
CAS2044704-76-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N.O
InChIInChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2
InChIKeyJDIAPICNCAKLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzaldehyde Hydrate: Reactivity & Procurement


2-Aminobenzaldehyde hydrate is a stabilized form of the ortho-isomer of aminobenzaldehyde, an organic compound with the base formula C7H7NO, characterized by the presence of both a primary amine and an aldehyde group on adjacent positions of a benzene ring [1]. The hydrate form (C7H9NO2, MW 139.15 g/mol) provides a more stable and processable alternative to the highly reactive, self-condensing free aldehyde form (CAS 529-23-7), which is known to polymerize rapidly at room temperature . This compound serves as a critical bifunctional building block in heterocyclic chemistry, most notably as the essential precursor for the Friedländer synthesis of quinolines and for constructing complex, biologically relevant scaffolds [2].

2-Aminobenzaldehyde Hydrate: Isomer-Specific Reactivity & Handling


Substituting 2-aminobenzaldehyde with its meta- (3-aminobenzaldehyde) or para- (4-aminobenzaldehyde) isomers is not a viable strategy for key synthetic applications, as the ortho-relationship between the amine and aldehyde is fundamental to its unique reactivity [1]. This ortho-configuration is a structural prerequisite for participating in the Friedländer synthesis, which yields the biologically privileged quinoline scaffold, a transformation that other isomers cannot perform [2]. Furthermore, the inherent instability of the free aldehyde form toward self-condensation necessitates procurement of a stabilized form like the hydrate or careful storage conditions (-20°C) to prevent polymerization and ensure consistent, high-yield results .

2-Aminobenzaldehyde Hydrate vs. Isomers: Performance Evidence


Exclusive Quinoline Scaffold via Friedländer Synthesis

2-Aminobenzaldehyde is uniquely capable of constructing the quinoline core via the Friedländer synthesis due to its ortho-amine/aldehyde configuration, enabling a key intramolecular cyclization step that is structurally impossible for 3-aminobenzaldehyde or 4-aminobenzaldehyde [1]. In a catalytic study of this reaction, 2-aminobenzaldehyde reacted with a ketone to yield polysubstituted quinolines with a typical yield of 79% [2].

Heterocyclic Synthesis Quinoline Chemistry Friedländer Condensation

Hydrate Form Stability vs. Free Aldehyde

The hydrate form (CAS 2044704-76-7) offers significant process advantages over the free aldehyde (CAS 529-23-7). While the free aldehyde is described as unstable and prone to rapid polymerization at room temperature, the hydrate provides a stable crystalline alternative that can be stored and handled with greater reliability . The free aldehyde requires storage at -20°C to inhibit self-condensation into trimeric and tetrameric polymers, as detailed by Albert and Yamamoto [1].

Chemical Stability Polymerization Inhibition Process Chemistry

NHC-Catalyzed Access to Fluorescent Quinazolinones

2-Aminobenzaldehyde serves as a key substrate for N-heterocyclic carbene (NHC)-catalyzed synthesis of chiral fluorescent quinazolinones. This reaction utilizes an 'aniline-like' N–H activation mode to achieve the transformation with high yields and excellent optical purities [1]. The resulting products exhibit high fluorescence quantum efficiency, a property not accessible from the 3- or 4-aminobenzaldehyde isomers due to the structural constraints of the formed heterocycle [1].

Organocatalysis Fluorescent Probes Quinazolinone Synthesis

Azoloquinolone Library via Direct Condensation

In a 2024 study, 2-aminobenzaldehyde was condensed with various azolones to synthesize a library of 22 novel azolo[4,5-b]quinolone compounds, typically achieving yields ranging from 40% to 92% . This contrasts with the general utility of 3-aminobenzaldehyde, which is often used for more common transformations like Schiff base formation and reductive amination, and 4-aminobenzaldehyde, which finds primary use in azo-dye and ion-exchange resin synthesis . The high, tunable yields and scaffold diversity achievable with 2-aminobenzaldehyde demonstrate its superior efficiency for constructing complex heterocyclic libraries.

Library Synthesis Azoloquinolones Condensation Reaction

2-Aminobenzaldehyde Hydrate: Research & Industrial Applications


Quinoline Library Synthesis for Drug Discovery

2-Aminobenzaldehyde hydrate is the unambiguous starting material of choice for medicinal chemistry programs targeting the quinoline pharmacophore. Its ortho-configuration is a non-negotiable requirement for the Friedländer synthesis, enabling the efficient construction of polysubstituted quinolines in high yields (e.g., 79%) [1]. This stands in stark contrast to its meta- and para-isomers, which are structurally incapable of this transformation. The hydrate form ensures the stability required for high-throughput library synthesis .

Fluorescent Probe Development for Bioimaging

For research groups developing fluorescent tools, 2-aminobenzaldehyde hydrate is a strategic procurement. It uniquely enables NHC-catalyzed reactions that yield chiral quinazolinones with high fluorescence quantum efficiency and optical purity [2]. This direct synthetic route to a specific class of fluorophores is not replicable with the other aminobenzaldehyde isomers, making 2-aminobenzaldehyde the essential precursor for this application [2].

Heterocyclic Scaffolds: Azoloquinolones & Acridines

This compound is a critical intermediate for accessing more complex fused heterocycles. Recent literature demonstrates its utility in directly condensing with azolones to yield azolo[4,5-b]quinolones in good-to-excellent yields (40-92%) under simple operational conditions . Furthermore, it serves as a common precursor for the divergent synthesis of both acridines and acridones, compounds with notable photophysical properties and potential biological activity [3].

Intermediate for Pharmaceutical & Agrochemical Manufacturing

In industrial process chemistry, the reliability of a starting material is paramount. The hydrate form of 2-aminobenzaldehyde directly addresses the critical stability issue of its free aldehyde counterpart, which is prone to rapid, yield-sapping polymerization at ambient temperatures . Procuring the stabilized hydrate form mitigates process risk and ensures more consistent yields in the large-scale synthesis of optical brighteners, dyes, and pharmaceutical intermediates, as outlined in the foundational BASF patent for aminobenzaldehyde production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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